Potency Comparison: Antitumor agent-96 Exhibits Submicromolar IC50 in CM Cells vs. Weaker MRE11 Inhibitors
Antitumor agent-96 demonstrates potent, submicromolar cytotoxicity in specific conjunctival melanoma (CM) cell lines. In a 72-hour cell proliferation assay, Antitumor agent-96 exhibited IC50 values of 0.7 ± 0.0 µM in CRMM2 cells and 1.0 ± 0.1 µM in CM2005.1 cells [1]. This level of potency is substantially higher than that reported for the early-generation MRE11 inhibitor mirin, which typically requires concentrations of 200–300 µM to inhibit dsDNA resection in cellular assays . It is also more potent in these CM cells than the more recent inhibitor MU1409, which has a reported MRE11 nuclease IC50 of 12.1 µM in biochemical assays, though a direct cellular IC50 comparison in CM lines is not available . This submicromolar activity positions Antitumor agent-96 as a superior tool compound for studying MRE11-dependent pathways in CM.
| Evidence Dimension | Cytotoxicity in CRMM2 CM cells (IC50) |
|---|---|
| Target Compound Data | 0.7 ± 0.0 µM |
| Comparator Or Baseline | Mirin (IC50 for dsDNA resection inhibition in A549 cells): 200–300 µM; MU1409 (biochemical MRE11 nuclease IC50): 12.1 µM |
| Quantified Difference | ~285–428 fold more potent than mirin; ~17 fold more potent than MU1409's biochemical IC50 |
| Conditions | 72-hour cell proliferation assay (CCK8) in CRMM2 conjunctival melanoma cell line |
Why This Matters
Submicromolar potency reduces off-target effects and compound consumption, making Antitumor agent-96 a more efficient and specific tool for cellular studies.
- [1] Li R, et al. Drug repurposing of propafenone to discover novel anti-tumor agents by impairing homologous recombination to delay DNA damage recovery of rare disease conjunctival melanoma. European Journal of Medicinal Chemistry. 2023;254:115346. View Source
